EleutherazineB

Vue d'ensemble

Description

Eleutherazine B is a diketopiperazine compound derived from the dried aerial parts of Acanthopanax senticosus, a plant known for its medicinal properties . This compound has garnered interest due to its potential bioactive properties and applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Eleutherazine B can be synthesized through a series of organic reactions involving diketopiperazine formation. The synthetic route typically involves the cyclization of dipeptides under specific conditions to form the diketopiperazine ring structure .

Industrial Production Methods: Industrial production of Eleutherazine B involves the extraction from natural sources, particularly Acanthopanax senticosus. The extraction process includes drying the aerial parts of the plant, followed by solvent extraction and purification to isolate Eleutherazine B .

Analyse Des Réactions Chimiques

Types of Reactions: Eleutherazine B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Applications De Recherche Scientifique

Eleutherazine B has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying diketopiperazine chemistry and reactions.

Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine practices.

Industry: Utilized in the development of bioactive compounds and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Eleutherazine B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to its bioactive properties. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological processes .

Comparaison Avec Des Composés Similaires

Eleutherazine B can be compared with other diketopiperazine compounds, such as:

Trichopeptide A: A linear tetrapeptide with similar bioactive properties.

Trichocyclodipeptides A–C: Diketopiperazines with antimicrobial activities.

Uniqueness: Eleutherazine B is unique due to its specific structure and origin from Acanthopanax senticosus

Activité Biologique

EleutherazineB is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is a derivative of natural products, specifically isolated from various plant sources. Its structure and chemical properties suggest potential interactions with biological systems, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound has significant antibacterial properties against various pathogenic strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

- Antitumor Activity : Preliminary investigations into the antitumor effects of this compound reveal promising results against different cancer cell lines, including HeLa cervical and A549 lung carcinoma cells.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Significant | Various pathogenic bacteria |

| Antitumor | High inhibition | HeLa, A549 cancer cell lines |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with cellular receptors or enzymes involved in critical biochemical pathways. This interaction may disrupt cellular processes in pathogenic organisms or cancer cells, leading to their growth inhibition.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental settings:

-

Antibacterial Study :

- A study assessed the antibacterial activity of this compound against eleven pathogenic strains using the MIC method. The results showed that this compound had MIC values ranging from 4 to 8 mg/ml for most strains, indicating robust antibacterial action.

-

Antitumor Efficacy :

- In vitro assays demonstrated that this compound significantly inhibited the growth of HeLa and A549 cells at concentrations as low as 500 μg/ml. The growth inhibition rates exceeded 90% at higher concentrations (1,000 μg/ml).

-

Secondary Metabolite Profiling :

- Untargeted profiling revealed that this compound is part of a broader category of compounds with reported biological activities, including antioxidant and anti-inflammatory properties.

Table 2: Case Study Results on Antitumor Activity

| Cell Line | Concentration (μg/ml) | Growth Inhibition (%) |

|---|---|---|

| HeLa | 500 | >90 |

| A549 | 1,000 | >90 |

Propriétés

IUPAC Name |

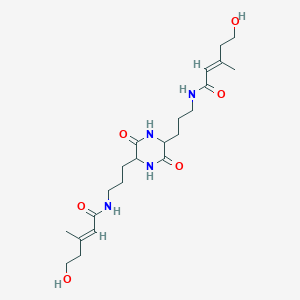

(E)-5-hydroxy-N-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]-3-methylpent-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O6/c1-15(7-11-27)13-19(29)23-9-3-5-17-21(31)26-18(22(32)25-17)6-4-10-24-20(30)14-16(2)8-12-28/h13-14,17-18,27-28H,3-12H2,1-2H3,(H,23,29)(H,24,30)(H,25,32)(H,26,31)/b15-13+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQCBOHTKBVCFM-WXUKJITCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NCCCC1C(=O)NC(C(=O)N1)CCCNC(=O)C=C(C)CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)NCCCC1NC(=O)C(NC1=O)CCCNC(=O)/C=C(/CCO)\C)/CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347689 | |

| Record name | Eleutherazine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175697-97-8 | |

| Record name | Eleutherazine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.